N-(2-acetamidophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide
Overview
Description
N-(2-acetamidophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features an acetamidophenyl group and a dioxopyrrolidinyl moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide typically involves a multi-step process. One common route includes the following steps:
Acylation: The starting material, 2-aminophenylacetic acid, is acylated with acetic anhydride to form N-(2-acetamidophenyl)acetic acid.
Amidation: The N-(2-acetamidophenyl)acetic acid is then reacted with 4-aminobutyric acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-(2-acetamidophenyl)-4-aminobutanamide.
Cyclization: The final step involves the cyclization of N-(2-acetamidophenyl)-4-aminobutanamide with succinic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of alternative coupling agents, solvents, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido and dioxopyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or pyrrolidinones.
Scientific Research Applications
N-(2-acetamidophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it suitable for the development of novel polymers or materials with specific properties.
Biological Studies: It can be used in studies investigating enzyme inhibition or protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(2-acetamidophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidophenyl group may facilitate binding to active sites, while the dioxopyrrolidinyl moiety can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-acetamidophenyl)-4-aminobutanamide: Lacks the dioxopyrrolidinyl group, resulting in different reactivity and applications.
N-(2-acetamidophenyl)-4-(2,5-dioxopyrrolidin-1-yl)pentanamide: Similar structure but with an additional carbon in the aliphatic chain, which can affect its chemical properties and biological activity.
Uniqueness
N-(2-acetamidophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide is unique due to the presence of both the acetamidophenyl and dioxopyrrolidinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
N-(2-acetamidophenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11(20)17-12-5-2-3-6-13(12)18-14(21)7-4-10-19-15(22)8-9-16(19)23/h2-3,5-6H,4,7-10H2,1H3,(H,17,20)(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJBFGVEXXXUQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CCCN2C(=O)CCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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